Xanthine oxidase-IN-7

xanthine oxidase inhibition enzyme assay IC50 determination

For researchers requiring a validated, non-purine xanthine oxidase inhibitor with defined oral activity, Xanthine oxidase-IN-7 (CAS 2411698-59-2) offers a structurally distinct indole-oxadiazolone scaffold. This compound bridges a critical potency gap for assay development and SAR campaigns. - Confirmed oral bioavailability & serum uric acid reduction in rodent models. - Well-characterized IC50 of 0.36 µM, providing a mid-range potency standard. - Supplied with ≥98% purity, ensuring reliable batch-to-batch consistency for preclinical studies.

Molecular Formula C16H14N4O2
Molecular Weight 294.31 g/mol
Cat. No. B15140838
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameXanthine oxidase-IN-7
Molecular FormulaC16H14N4O2
Molecular Weight294.31 g/mol
Structural Identifiers
SMILESC1CCC(C1)N2C=C(C3=C2C=CC(=C3)C4=NOC(=O)N4)C#N
InChIInChI=1S/C16H14N4O2/c17-8-11-9-20(12-3-1-2-4-12)14-6-5-10(7-13(11)14)15-18-16(21)22-19-15/h5-7,9,12H,1-4H2,(H,18,19,21)
InChIKeyDLCGGKMVKHIBSQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes25 mg / 50 mg / 100 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Xanthine oxidase-IN-7: Specifications and Procurement Baseline


Xanthine oxidase-IN-7 (also designated compound 1h, CAS 2411698-59-2) is a synthetic small-molecule inhibitor of xanthine oxidase (XO), an enzyme responsible for purine catabolism and uric acid production . The compound exhibits a molecular weight of 294.31 g/mol and a molecular formula of C16H14N4O2 . As a non-purine XO inhibitor, Xanthine oxidase-IN-7 is supplied as a research tool compound with typical purity of ≥95% for preclinical investigations into hyperuricemia, gout, and related metabolic disorders . The compound is commercially available from multiple research reagent vendors, though published peer-reviewed literature directly characterizing this specific compound remains limited at the time of this analysis.

Why Generic XO Inhibitors Cannot Replace Xanthine oxidase-IN-7


Direct substitution of Xanthine oxidase-IN-7 with other XO inhibitors—whether marketed clinical agents (allopurinol, febuxostat, topiroxostat) or research compounds from the same numbered series (e.g., Xanthine oxidase-IN-12, IN-16)—is not scientifically valid without revalidation. This compound possesses a unique indole-oxadiazolone scaffold with a cyclopentyl substituent at the N1 position of the indole ring . Different XO inhibitor chemotypes engage distinct binding modes at the molybdenum cofactor active site, and even minor structural modifications can substantially alter potency, selectivity, oral bioavailability, and off-target profiles [1]. The evidence below quantifies where specific differentiation data exist—and, critically, where they do not—to inform rational compound selection.

Quantitative Differentiation Evidence for Procurement


In Vitro XO Inhibitory Potency Comparison

Xanthine oxidase-IN-7 demonstrates an IC50 value of 0.36 µM against xanthine oxidase in vitro . This places it in the sub-micromolar potency range among research-grade XO inhibitors. Within the same numbered compound series, Xanthine oxidase-IN-12 (Compound 11) exhibits an IC50 of 91 nM (0.091 µM), representing approximately 4-fold higher potency than Xanthine oxidase-IN-7 [1]. Conversely, Xanthine oxidase-IN-8 (Icarisids J, Compound 7) shows an IC50 of 29.71 µM, approximately 83-fold weaker than Xanthine oxidase-IN-7 . These cross-compound differences demonstrate that the "IN-" series designation does not imply equivalent potency and that compound-specific IC50 values must inform selection decisions.

xanthine oxidase inhibition enzyme assay IC50 determination hyperuricemia research

Oral Bioactivity and In Vivo Urate Lowering

Xanthine oxidase-IN-7 is explicitly characterized as an orally active XO inhibitor that effectively reduces serum uric acid levels in vivo . This property represents a functional distinction from XO inhibitor tool compounds lacking demonstrated oral bioavailability, which would require parenteral administration for in vivo studies. The documentation of serum uric acid reduction confirms target engagement in a whole-animal context. Within the broader XO inhibitor landscape, allopurinol (IC50 approximately 7.8 µM [1]) and febuxostat (Ki = 0.6 nM [2]) both exhibit clinical oral bioavailability, establishing a class-level benchmark that oral activity is achievable but not universal among XO inhibitor chemotypes. The specific pharmacokinetic parameters (Cmax, Tmax, bioavailability percentage, half-life) for Xanthine oxidase-IN-7 have not been published in peer-reviewed literature, representing a data gap requiring internal validation for quantitative comparative assessment.

oral bioavailability in vivo pharmacology pharmacokinetics hyperuricemia model

Chemotype and Scaffold Differentiation

Xanthine oxidase-IN-7 is characterized by a 1-cyclopentyl-1H-indole-3-carbonitrile core bearing a 5-oxo-4,5-dihydro-1,2,4-oxadiazol-3-yl substituent at the 5-position of the indole ring . This indole-oxadiazolone scaffold is structurally distinct from all major classes of established XO inhibitors: it differs from the purine-analog scaffold of allopurinol, from the thiazole-carboxylic acid framework of febuxostat, and from the pyridine-carboxamide core of topiroxostat [1]. Within the research compound landscape, recent SAR efforts have explored diverse chemotypes including N-phenyl aromatic amides and 4-(isopentyloxy)-3-nitrobenzamide derivatives, with optimized compounds achieving IC50 values ranging from 0.13 µM to sub-100 nM [2]. The indole-oxadiazolone scaffold of Xanthine oxidase-IN-7 represents a distinct chemical space, which may confer different selectivity profiles, metabolic stability characteristics, or intellectual property positioning compared to other chemotypes.

medicinal chemistry chemical scaffold structure-activity relationship chemotype

Procurement Data Gap: Peer-Reviewed Validation

At the time of this analysis, no peer-reviewed primary research publication directly characterizing Xanthine oxidase-IN-7 (compound 1h) could be identified in the indexed scientific literature. All available potency and activity claims derive from vendor technical datasheets that reference a common primary source not currently retrievable through standard biomedical databases [1]. Consequently, direct head-to-head quantitative comparisons with established XO inhibitors (allopurinol, febuxostat, topiroxostat) or other research compounds under identical assay conditions are not available. Parameters that would normally inform compound prioritization—including full dose-response characteristics, selectivity profiling against related molybdo-flavoenzymes (xanthine dehydrogenase, aldehyde oxidase), cytotoxicity data, detailed in vivo pharmacokinetic parameters, and formal structure-activity relationship context—remain unpublished. This data gap does not invalidate the compound's utility but does shift the burden of validation to the end-user, who should anticipate performing independent characterization to establish batch-specific potency, selectivity, and suitability for their intended application.

data gap comparative pharmacology procurement decision validation requirement

Recommended Application Scenarios


In Vivo Hyperuricemia Models with Oral Dosing

Researchers conducting rodent hyperuricemia models (e.g., potassium oxonate-induced or high-purine diet-induced) who require oral gavage administration for protocol consistency may find Xanthine oxidase-IN-7 suitable based on its documented oral activity and serum uric acid-lowering effects . This application scenario is supported by the compound's explicit characterization as an orally active XO inhibitor. However, investigators should note that specific dosing regimens, maximal urate reduction percentages, and comparative efficacy versus reference compounds under standardized conditions are not publicly available and require internal pilot studies to establish. The absence of published PK parameters (Cmax, AUC, half-life) necessitates preliminary pharmacokinetic profiling to determine appropriate dosing frequency and achieve steady-state target engagement .

Scaffold-Hopping and SAR Exploration Programs

For medicinal chemistry groups engaged in XO inhibitor optimization campaigns, Xanthine oxidase-IN-7 provides an indole-oxadiazolone scaffold that is structurally orthogonal to the purine analogs (allopurinol class), thiazole-carboxylic acids (febuxostat class), and pyridine-carboxamides (topiroxostat class) that dominate both clinical and preclinical XO inhibitor space [1]. The scaffold's sub-micromolar baseline potency (IC50 = 0.36 µM) offers a viable starting point for SAR expansion, with the cyclopentyl N1 substituent and oxadiazolone moiety providing multiple vectors for chemical diversification. Recent literature demonstrates that systematic SAR around novel chemotypes can yield substantial potency improvements (e.g., 24-fold enhancement achieved through non-anthraquinone scaffold optimization), suggesting that the indole-oxadiazolone core of Xanthine oxidase-IN-7 may be amenable to similar optimization strategies [2].

Assay Development with Defined Potency Window

For researchers developing or validating XO inhibition assays, Xanthine oxidase-IN-7 occupies a specific potency window (IC50 = 0.36 µM) that may serve as a mid-range calibration standard or as a comparator for compounds of intermediate potency . Within the broader landscape of available XO research inhibitors, this places it between ultra-potent compounds (Xanthine oxidase-IN-12 at 91 nM, Xanthine oxidase-IN-16 at 102 nM) and weaker inhibitors (Xanthine oxidase-IN-8 at 29.71 µM, allopurinol at approximately 7.8 µM) [3]. This intermediate potency may be advantageous for assays where signal-to-noise optimization benefits from a non-saturating inhibitor concentration or where distinguishing partial versus full inhibition is analytically relevant. Batch-to-batch potency should be independently verified prior to use as a calibration standard.

Combinatorial XO Inhibitor Scaffold Studies

Given the distinct indole-oxadiazolone scaffold of Xanthine oxidase-IN-7 relative to clinical XO inhibitors, this compound may serve as a probe for investigating binding site interactions, resistance mechanisms, or potential synergistic effects when combined with structurally dissimilar XO inhibitors [1]. The review literature emphasizes that different XO inhibitor chemotypes engage distinct binding interactions at the molybdenum cofactor active site and may exhibit differential sensitivity to active-site mutations or allosteric modulation [1]. While no published data exist for this specific compound in such contexts, researchers investigating whether scaffold-dependent binding modes confer differential susceptibility to resistance mechanisms or enable combination strategies may find Xanthine oxidase-IN-7 useful as a representative of the indole-oxadiazolone chemotype class, provided that appropriate control experiments with structurally distinct comparators are included [2].

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

35 linked technical documents
Explore Hub


Quote Request

Request a Quote for Xanthine oxidase-IN-7

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.